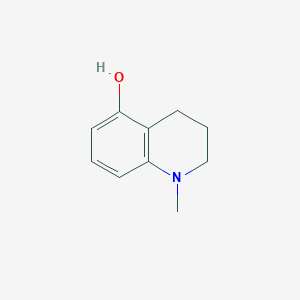

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is C10H13NO . The InChI code is 1S/C10H13NO/c1-7-5-6-8-9 (11-7)3-2-4-10 (8)12/h2-4,7,11-12H,5-6H2,1H3 .Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death.Physical And Chemical Properties Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has a molecular weight of 163.22 . It is a powder with a melting point of 118-120°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol serves as a novel ligand in the synthesis of divalent transition metal complexes. These complexes have been synthesized and investigated for their physicochemical properties, thermal stability, and antimicrobial activities against a variety of bacterial strains and fungi, showcasing the compound's relevance in materials science and antimicrobial research (Patel & Patel, 2017).

Therapeutic Potential

Tetrahydroisoquinolines, including 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives, are recognized as privileged scaffolds in drug discovery. They have been explored for their therapeutic potential in treating diseases such as cancer and malaria, and in addressing central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their role in anticancer drug discovery, highlighted by the FDA approval of certain derivatives, underlines their importance in pharmaceutical research (Singh & Shah, 2017).

Antioxidant Activities

The antioxidant properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives have been evaluated, demonstrating enhanced activities compared to other tetrahydroquinolines. This suggests potential applications in the development of new antioxidant agents for protecting materials and biological systems against oxidative stress (Nishiyama et al., 2003).

Catalysis and Synthetic Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and its derivatives have found applications in catalytic processes, including asymmetric transfer hydrogenation of quinolines in water. This showcases their utility in the synthesis of optically pure compounds, which are essential in the pharmaceutical industry (Wang et al., 2009).

Antimicrobial and Antifungal Activities

Certain derivatives of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol have been identified with significant biological activity against bacteria and fungi. This includes novel natural products isolated from cultures showing high antimicrobial potential, which could lead to the development of new antibiotic compounds (Asolkar et al., 2004).

Neuroprotective Properties

Research has indicated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its hydroxylated derivatives possess neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease. These studies highlight the compound's ability to modulate neurotoxicity and suggest a role in developing treatments for neurological conditions (Okuda et al., 2003).

Mecanismo De Acción

The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) . Inhibition of MAO by 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol causes elevation of serotonin in the rat striatum . It has also been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism towards Catechol .

Safety and Hazards

The safety information for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol includes hazard statements H302, H315, H319, H335, H412 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOBLZUGGGTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)

![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)